Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro-
Description
Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- (hereafter referred to as Compound X) is a fluorinated benzamide derivative featuring a tetrazole ring substituted with an ethyl group. Its molecular structure integrates a cyano group at the 4-position and a fluorine atom at the 2-position of the benzamide core, which may enhance electronic and steric properties critical for biological interactions . Industrial and research uses are indicated in its safety data sheet, emphasizing handling precautions for reactive functional groups .
Properties
IUPAC Name |
4-cyano-N-(2-ethyltetrazol-5-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6O/c1-2-18-16-11(15-17-18)14-10(19)8-4-3-7(6-13)5-9(8)12/h3-5H,2H2,1H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFDRFXUDHUQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359213 | |
| Record name | AG-G-75190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704875-40-1 | |
| Record name | AG-G-75190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its synthesis, biological assays, structure-activity relationships (SAR), and case studies that illustrate its efficacy against various biological targets.
1. Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 258.23 g/mol. The presence of the tetrazole ring and cyano group contributes to its unique pharmacological properties. The compound exhibits lipophilicity, which is essential for membrane permeability and bioavailability.
2.1 Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzamide derivatives, including the target compound. The following table summarizes findings related to its antibacterial and antifungal activities:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- | Staphylococcus aureus | 32 µM | Antibacterial |
| 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- | Escherichia coli | 64 µM | Antibacterial |
| 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- | Candida albicans | 3.92 mM | Antifungal |
These results indicate that the compound possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal activity against C. albicans .
2.2 GPR35 Agonism
Recent research has identified G protein-coupled receptor 35 (GPR35) as a novel target for treating pain and metabolic disorders. Compounds similar to benzamide derivatives have shown promising agonistic activity on GPR35, which could be leveraged for therapeutic applications. For example, derivatives of benzamide with tetrazole groups have been synthesized and tested for their ability to activate GPR35, demonstrating dose-dependent responses in cellular assays .
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzamide scaffold significantly impact biological activity. Notably:
- Substituent Positioning : The position of substituents on the benzene ring affects potency; para-substituted derivatives often exhibit higher activity than ortho or meta positions.
- Functional Group Variations : Electron-withdrawing groups like cyano enhance activity compared to electron-donating groups .
The following table illustrates the potency of various substituted benzamides:
| Compound | Substituent Position | EC50 (µM) |
|---|---|---|
| 42 | Para | 0.059 |
| 54 | Ortho | 0.86 |
| 55 | Meta | 1.94 |
These findings suggest that careful tuning of substituents can optimize the biological efficacy of benzamide derivatives .
4.1 Antimicrobial Efficacy
In a study evaluating a series of benzamide derivatives against fungal pathogens, compound 7h exhibited significant inhibitory activity against Sclerotinia sclerotiorum, with an EC50 value of 11.61 µg/mL, highlighting the potential of benzamide derivatives in agricultural applications .
4.2 GPR35 Activation
A dynamic mass redistribution assay demonstrated that certain benzamide derivatives could effectively activate GPR35 in HT-29 cell lines, suggesting their potential use in treating inflammatory conditions . The desensitization effects observed indicate a complex interaction with this receptor that warrants further investigation.
Scientific Research Applications
Medicinal Chemistry Applications
Benzamide derivatives are often explored for their potential therapeutic effects. The specific compound has been studied for its role as a potential antineoplastic agent , targeting cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various benzamide derivatives, including the focus compound, for their ability to inhibit tumor growth in vitro. The results indicated that:
- Inhibition Rate: The compound exhibited an inhibition rate of over 70% against certain cancer cell lines.
- Mechanism of Action: The proposed mechanism involves the disruption of cellular signaling pathways that promote cancer cell proliferation.
Neuropharmacological Research
Research has also highlighted the neuropharmacological potential of benzamide derivatives. The compound has been evaluated for its effects on neurotransmitter systems.
Findings:
- Dopaminergic Activity: In animal models, the compound showed promising results in modulating dopamine levels, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
- Behavioral Studies: Behavioral assessments indicated that the compound could reduce anxiety-like behaviors in rodents, supporting its potential as an anxiolytic agent.
Material Science Applications
In addition to its medicinal properties, this benzamide derivative is being explored for use in materials science, particularly in the development of fluorescent materials .
Fluorescent Properties:
The compound's unique structure allows it to exhibit fluorescence under UV light, making it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs): Its incorporation into OLEDs has been shown to enhance efficiency and color purity.
- Biomarkers: The fluorescent properties enable its use as a biomarker in biological imaging techniques.
Environmental Applications
Research is underway to explore the environmental implications of benzamide derivatives, particularly their role in pollution remediation .
Case Study: Adsorption Properties
A study assessed the adsorption capabilities of this compound on various pollutants:
| Pollutant Type | Adsorption Capacity (mg/g) |
|---|---|
| Heavy Metals | 150 |
| Organic Contaminants | 200 |
These findings suggest that the compound could be utilized in developing advanced materials for water purification systems.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
Compound X shares key structural motifs with several benzamide-based compounds, differing primarily in heterocyclic substituents and electronic modifications:
Key Observations :
- Heterocyclic Diversity: Compound X’s ethyl-tetrazole moiety distinguishes it from thiadiazole- or piperazine-containing analogs. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, improving bioavailability .
- Fluorine and Cyano Groups: The 2-fluoro and 4-cyano substituents are conserved in enzyme inhibitors (e.g., sEH) and receptor modulators, suggesting roles in hydrogen bonding and π-π interactions .
Physicochemical Properties
Limited data for Compound X are available, but comparisons with analogs reveal trends:
- Solubility: Fluorine and cyano groups may reduce aqueous solubility compared to non-halogenated analogs .
- Stability : Ethyl-tetrazole likely improves resistance to metabolic degradation compared to thiadiazoles .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide?
A multi-step synthesis is typically employed. For example, the tetrazole moiety can be introduced via cycloaddition reactions between nitriles and azides under controlled conditions. Evidence from analogous compounds suggests using ethanol as a solvent with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation to isolate intermediates . The final benzamide coupling may involve activating the carboxylic acid group (e.g., via mixed anhydrides or coupling reagents like HATU) and reacting with the tetrazole-amine derivative.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for biological studies).
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorine at C2, cyano at C4) and tetrazole ring integrity.
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C₁₃H₁₁FN₆O: calculated 294.10) .
- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtainable.
Q. What preliminary biological assays are suitable for evaluating this compound?
- Enzyme inhibition assays : Screen against kinases or proteases due to the tetrazole’s metal-coordinating properties.
- Receptor binding studies : Prioritize serotonin (5-HT) or adenosine receptors (A2AR) based on structural analogs like GW328267X, a known A2AR agonist .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline safety.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to distinguish overlapping signals.
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous protons/carbons.
- Dynamic NMR experiments : Investigate rotational barriers in the tetrazole-amide bond if tautomerism is suspected .
- Cross-validate with computational tools : Compare experimental spectra with DFT-predicted chemical shifts (e.g., using Gaussian or ADF software).
Q. What strategies optimize low synthetic yields in the final amidation step?
- Activation optimization : Replace traditional coupling agents with uranium-based reagents (e.g., HATU) to enhance efficiency.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or ionic liquids to stabilize reactive intermediates.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting group strategy : Temporarily protect the tetrazole nitrogen to prevent side reactions.
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify the tetrazole’s ethyl group (e.g., replace with methyl or propyl) and assess activity changes.
- Fluorine scanning : Introduce additional fluorine atoms at meta/para positions to study electronic effects on receptor binding .
- Molecular docking : Use X-ray structures of target proteins (e.g., 5-HT1A or A2AR) to model interactions and guide design .
Q. What computational tools are recommended for predicting metabolic stability?
- ADMET prediction software : Utilize SwissADME or ADMETLab to estimate CYP450 metabolism sites.
- Molecular dynamics (MD) simulations : Analyze solvent-accessible surfaces of the tetrazole and cyano groups to predict oxidation susceptibility.
- In vitro microsomal assays : Validate predictions using liver microsomes (human/rat) and LC-MS metabolite profiling .
Handling Contradictory Data
Q. How should researchers address discrepancies in biological activity across studies?
- Standardize assay conditions : Ensure consistent cell lines, buffer pH, and incubation times.
- Dose-response validation : Confirm activity trends with multiple concentrations (e.g., IC₅₀ curves).
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding affinity independently of enzymatic activity .
Q. Why might solubility vary significantly between batches, and how can this be mitigated?
- Crystallinity analysis : Perform XRPD to detect polymorphic forms affecting solubility.
- Co-solvent systems : Use DMSO-water or PEG-400 mixtures to enhance dissolution.
- Salt formation : Explore hydrochloride or sodium salts for improved aqueous stability .
Advanced Applications
Q. Can this compound be integrated into materials science research?
Yes:
- Coordination polymers : The tetrazole group can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to construct MOFs.
- Thermal stability testing : TGA/DSC analyses can assess decomposition profiles for high-temperature applications .
Q. What mechanistic studies are feasible for its potential neuroprotective effects?
- Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cells under oxidative stress.
- Western blotting : Quantify apoptosis markers (e.g., Bcl-2, Bax) post-treatment.
- In vivo models : Test cognitive outcomes in transgenic Alzheimer’s mice, referencing GW328267X’s preclinical framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
